

The Multifaceted Biological Activities of 2-Aryl-4-Aminoquinazoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-4-(1-pyrrolidinyl)quinazoline

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, the 2-aryl-4-aminoquinazoline core has emerged as a "privileged scaffold," demonstrating significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aryl-4-aminoquinazoline derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of crucial protein kinases involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of 2-aryl-4-aminoquinazoline derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] One study reported a series of these derivatives, with compound 9e showing promising anti-proliferative activity against A549, NCI-H460, and H1975 cancer cell lines, with IC50 values of $14.33 \pm 1.16 \mu\text{M}$, $17.81 \pm 1.25 \mu\text{M}$, and $13.41 \pm 1.14 \mu\text{M}$, respectively.[1] This compound also demonstrated potent enzymatic inhibitory activity against the EGFR L858R/T790M mutant with an IC50 value of $0.74 \mu\text{M}$. [1] Further studies revealed that compound 9e could induce apoptosis and cause cell cycle arrest in the S-phase in A549 cells in a concentration-dependent manner.[1]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator.[3] Several 2-aryl-4-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[4] In one study, compounds 1h, 1n, and 1o were found to be 6, 2, and 2-fold more potent than the positive control ZD6474 in inhibiting VEGFR-2.[4] The lead compound, 1h, also demonstrated in vivo activity in a HepG2 human tumor xenograft model.[4] The combined inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy for cancer treatment, and several 4-anilinoquinazoline derivatives have shown dual inhibitory activity.[5][6]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Certain 2-aryl-4-aminoquinazoline derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[8][9] For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in leukemia cells.[8]

Quantitative Summary of Anticancer Activity

Compound ID	Target	Cancer Cell Line	IC50 (μM)	Reference
9e	EGFRL858R/T790M	-	0.74	[1]
9e	-	A549	14.33 ± 1.16	[1]
9e	-	NCI-H460	17.81 ± 1.25	[1]
9e	-	H1975	13.41 ± 1.14	[1]
9p	-	HT-29	0.015	[10]
9p	-	H-460	0.031	[10]
9p	-	HepG2	0.53	[10]
9p	-	SGC-7901	0.58	[10]
4a	-	MKN45	2.5	[11]
1h	VEGFR-2	-	More potent than ZD6474	[4]
1n	VEGFR-2	-	More potent than ZD6474	[4]
1o	VEGFR-2	-	More potent than ZD6474	[4]
15a	EGFR	-	0.13	[5]
15a	VEGFR-2	-	0.56	[5]
15b	EGFR	-	0.15	[5]
15b	VEGFR-2	-	1.81	[5]
15e	EGFR	-	0.69	[5]
15e	VEGFR-2	-	0.87	[5]
15b	-	HT-29	5.27	[5]
15b	-	MCF-7	4.41	[5]

15b	-	H460	11.95	[5]
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Antimicrobial and Anti-parasitic Activities

Beyond their anticancer effects, 2-aryl-4-aminoquinazoline derivatives have shown promise in combating infectious diseases.

Anti-trypanosomal Activity

Chagas disease, caused by the parasite *Trypanosoma cruzi*, is a significant health problem for which new treatments are urgently needed.[12] A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with efficacy against *T. cruzi*. [13][14][15] Compound 85 from this series demonstrated a clear reduction of parasitemia in an in vivo model of acute *T. cruzi* infection when administered orally at 50 mg/kg twice daily for 5 days.[13][15]

Antibacterial and Anti-biofilm Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Quinazoline derivatives have been explored for their antibacterial potential.[16] Some 2-aminoquinazoline derivatives have shown significant activity against biofilm formation by *Mycobacterium smegmatis* and methicillin-resistant *Staphylococcus aureus* (MRSA).[17] For example, analogues of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have demonstrated biofilm inhibition in MRSA with IC50 values in the range of 20.7-22.4 μ M.[17]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain aminoquinazoline derivatives have been identified as potent inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), a critical enzyme in T-cell activation.[18] Selective inhibition of Lck is a promising therapeutic strategy for T-cell-mediated autoimmune and inflammatory diseases. Optimized, orally bioavailable aminoquinazolines have demonstrated anti-inflammatory activity in a mouse model of anti-CD3-induced interleukin-2 (IL-2) production, with ED50 values as low as 11 mg/kg.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently employed in the evaluation of 2-aryl-4-aminoquinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- **Formazan Solubilization:** The plates are incubated to allow the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific protein kinases.

- **Assay Setup:** The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

- **Compound Addition:** The test compounds are added at various concentrations to the wells.
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ^{32}P -ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- **IC50 Determination:** The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

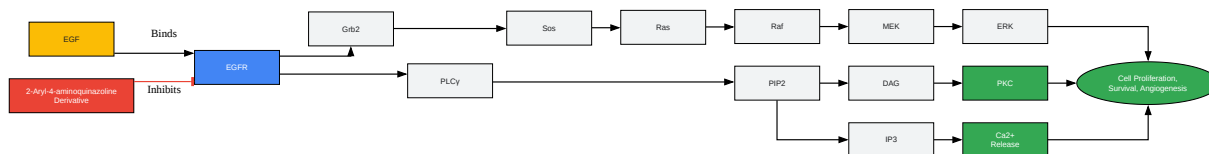
In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.

- **Cell Implantation:** Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
- **Tumor Growth:** The tumors are allowed to grow to a palpable size.
- **Treatment:** The mice are then randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- **Efficacy Evaluation:** The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Body weight and any signs of toxicity are also monitored.

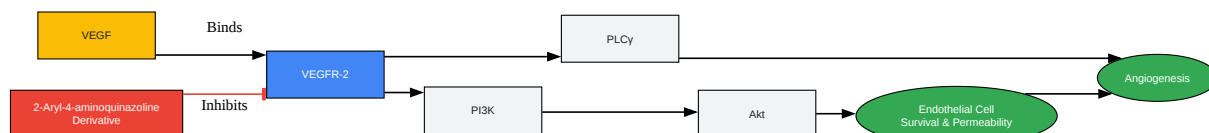
Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in their understanding.



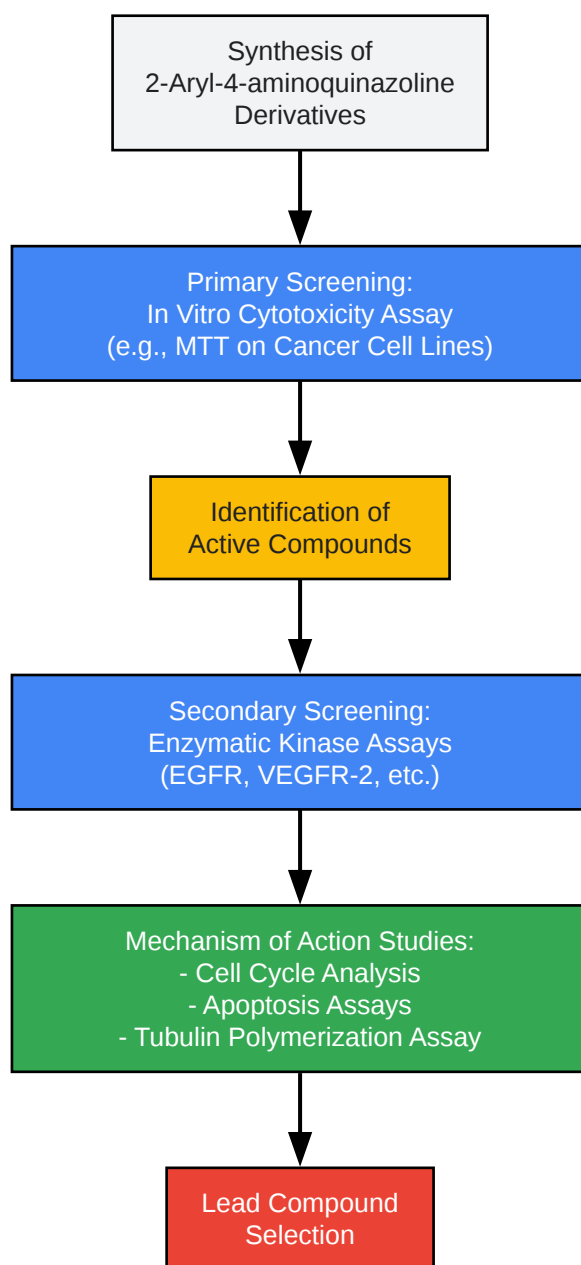
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Caption: Simplified EGFR signaling pathway and its inhibition by 2-aryl-4-aminoquinazoline derivatives.



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Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its inhibition.



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Caption: A typical workflow for the in vitro screening of 2-aryl-4-aminoquinazoline derivatives.

Conclusion

The 2-aryl-4-aminoquinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data and methodologies presented in this guide underscore the

importance of this chemical class and provide a solid foundation for future research and development efforts aimed at translating these promising compounds into novel therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly unlock the full therapeutic potential of 2-aryl-4-aminoquinazoline derivatives.

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